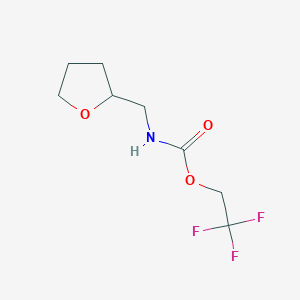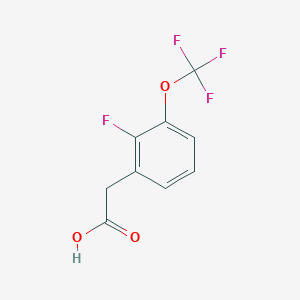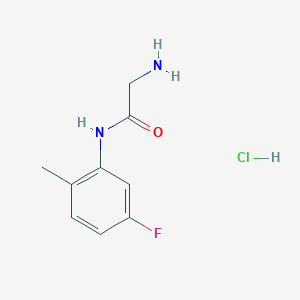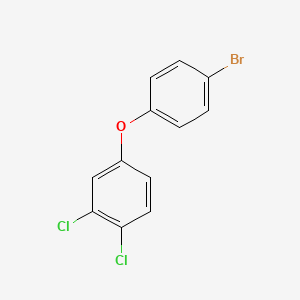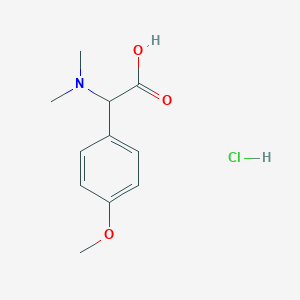![molecular formula C12H10FN B1439644 4-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 478403-55-3](/img/structure/B1439644.png)
4-Fluoro-[1,1'-biphenyl]-3-amine
Overview
Description
4-Fluorobiphenyl is a fluorinated biphenyl compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-[1,1’-biphenyl]-3-amine” are not available, similar compounds have been synthesized using various methods. For instance, 4-Fluorobiphenyl can be synthesized from 1-Chloro-4-fluorobenzene and (5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZENE .Molecular Structure Analysis
The molecular structure of 4-Fluorobiphenyl consists of two benzene rings linked together with a fluorine atom attached to one of the carbon atoms .Chemical Reactions Analysis
4-Fluorobiphenyl can undergo biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-Fluoro-[1,1’-biphenyl]-3-amine” would depend on its specific structure. For instance, 4-Fluorobiphenyl has a molecular weight of 172.2, and it’s insoluble in water .Scientific Research Applications
Antitumor Properties
4-Fluoro-[1,1'-biphenyl]-3-amine and its derivatives have shown promise in cancer research. Notably, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally similar to this compound, possess potent antitumor properties. These compounds undergo biotransformation by cytochrome P450 1A1 and have been considered for clinical evaluation due to their manageable toxic side effects and efficacy in retarding tumor growth (Bradshaw et al., 2002).
Material Science and Security Applications
In material science, derivatives of this compound have been used to create novel molecules with multi-stimuli responses. For example, a V-shaped molecule derived from it exhibited profound Intramolecular Charge Transfer (ICT) effects and morphological fluorochromism, which can be utilized in security inks (Xiao-lin Lu & Xia, 2016).
Crystal Structure and Synthesis Studies
Studies on the synthesis and crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have provided insights into the properties of these molecules. This research contributes to understanding the structural features that influence their biological activity (Hao et al., 2017).
OLED Technology
In the field of organic electronics, derivatives of this compound have been used in creating new materials for OLED (Organic Light Emitting Diode) applications. For instance, a novel bipolar fluorophore based on this compound has shown excellent performance in non-doped OLEDs, indicating its potential in electronic and display technologies (Liu et al., 2016).
Chemical Analysis and Theoretical Studies
A study focused on preparing new organotellurium compounds containing amino groups like this compound. This research includes theoretical analyses using DFT (Density Functional Theory), which helps in understanding the molecular structure and stability of these compounds (Mokhtar & Al-Saadawy, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 4’-fluoro-1,1’-biphenyl-4-carboxylic acid, has been reported to interact with bcl-2-like protein 1 .
Pharmacokinetics
The bioavailability of this compound, as well as its distribution within the body, metabolic transformations, and routes of elimination, remain to be determined .
properties
IUPAC Name |
2-fluoro-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZECBBDNMEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



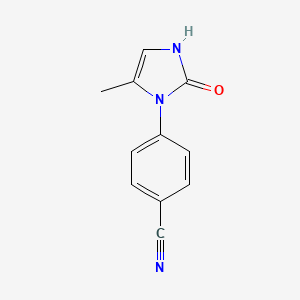
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

